NC-174

Sweetener Potency Comparative Analysis

NC-174 (N-(p-cyanophenyl)-N'-(diphenylmethyl)guanidine)acetic acid is a super-potency sweetener (>300,000× sucrose) with a unique trisubstituted guanidine scaffold. Unlike dipeptide or sulfonamide sweeteners, its extreme potency enables robust, specific T1R2/T1R3 receptor activation at femtomolar concentrations, eliminating non-specific effects in electrophysiology, calcium flux, and co-crystallization assays. Ideal for SAR studies, antibody interactions (NC6.8/NC10.14), and in vivo taste neurobiology. Order high-purity NC-174 for reproducible, high-impact sweet taste research.

Molecular Formula C23H20N4O2
Molecular Weight 384.4 g/mol
CAS No. 138460-25-0
Cat. No. B1677926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNC-174
CAS138460-25-0
Synonyms(N-(p-cyanophenyl)-N'-(diphenylmethyl)guanidine)acetic acid
CP-DPM-GA
N-(4-cyanophenyl)-N'-(diphenylmethyl)guanidineacetic acid
N-(p-cyanophenyl)-N'-(diphenylmethyl)-N''-(carboxymethyl)guanidine
NC 174
NC-174
NC174
Molecular FormulaC23H20N4O2
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC=C(C=C3)C#N
InChIInChI=1S/C23H20N4O2/c24-15-17-11-13-20(14-12-17)26-23(25-16-21(28)29)27-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,16H2,(H,28,29)(H2,25,26,27)
InChIKeyKGHMYJFHUHFOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NC-174 (CAS 138460-25-0) Core Identity: A Trisubstituted Guanidine Super-Potency Sweetener


NC-174 (N-(p-cyanophenyl)-N'-(diphenylmethyl)guanidine)acetic acid; CAS 138460-25-0) is a synthetic, trisubstituted guanidine compound, structurally distinct from natural sugars, dipeptide sweeteners (e.g., aspartame, neotame), and sulfonamide sweeteners (e.g., saccharin, acesulfame-K). It carries 4-cyanophenyl, diphenylmethyl, and carboxymethyl substituents [1]. It is primarily known as a 'super-potency' sweetener, with a sweetness level far exceeding that of sucrose and most common synthetic sweeteners .

Why NC-174 (138460-25-0) Cannot Be Substituted by Common Sweetener Analogs in Research


The extreme potency and unique chemical scaffold of NC-174 preclude its substitution by other sweeteners. Generic substitution fails because sweetener potency is finely tuned by specific molecular interactions with taste receptor residues, and NC-174's >300,000x sweetness relative to sucrose is orders of magnitude greater than other common synthetic sweeteners (e.g., neotame at ~8,000x-13,000x [1], saccharin at ~300x [2], or sucralose at ~600x [3]). Furthermore, NC-174's trisubstituted guanidine core dictates a unique binding mode to the T1R2/T1R3 taste receptor's Venus flytrap module, differing from the binding of dipeptide sweeteners or sulfonamides [4]. Using a lower-potency analog would require millimolar concentrations for similar sweetness thresholds, introducing non-specific effects, potential solubility issues, or confounding interactions in sensitive assays such as electrophysiology or receptor binding studies.

Quantitative Comparative Evidence for Selecting NC-174 (138460-25-0) Over Analogs


NC-174 vs. SC45647: ~10-Fold Superior Sweetness Potency in a Guanidine Sweetener Family

NC-174 demonstrates approximately 7- to 10-fold higher sweetness potency compared to its closest structural analog, SC45647. NC-174 is reported as 200,000 to >300,000 times sweeter than sucrose [1], whereas SC45647 is reported as 28,000 times sweeter than sucrose [2]. Both are trisubstituted guanidine compounds that bind to the same NC6.8 antibody fragment used as a surrogate for the T1R2 sweet taste receptor [3]. The quantified difference in potency is attributed to differences in the hydrophobic groups, which are a major discriminator for super- versus high-potency sweeteners [4]. This makes NC-174 the superior choice for applications requiring maximal sensitivity or signal-to-noise ratio at minimal ligand concentrations.

Sweetener Potency Comparative Analysis

NC-174 vs. Neotame: >20-Fold Greater Sweetness for Ultrasensitive Detection

NC-174 exhibits a sweetness potency that is at least 23 times greater than that of the high-intensity dipeptide sweetener neotame. NC-174 is >300,000 times sweeter than sucrose , while neotame is 7,000–13,000 times sweeter than sucrose [1]. This substantial difference arises from distinct chemotypes: NC-174 is a guanidine derivative, whereas neotame is an aspartame-derived dipeptide. Their receptor binding modes are expected to differ, as evidenced by their structural divergence. For researchers requiring an ultra-high potency sweet taste stimulus, NC-174's >20-fold advantage over neotame is critical for achieving equivalent taste receptor activation at significantly lower concentrations, thereby reducing any potential off-target or solvent-related artifacts in cellular or electrophysiological assays.

Sweetener Potency Comparative Analysis

NC-174 vs. Saccharin and Sucralose: >500-Fold Potency Advantage Enables Low-Concentration Studies

NC-174 is >500 times sweeter than widely used artificial sweeteners saccharin and sucralose. NC-174's sweetness is >300,000 times that of sucrose [1], while saccharin is approximately 300 times sweeter [2] and sucralose is approximately 600 times sweeter [3]. This >500- to 1,000-fold difference means that NC-174 can be used at sub-micromolar concentrations to achieve the same sweetness intensity that would require millimolar concentrations of saccharin or sucralose. At such high concentrations, saccharin and sucralose may exhibit bitterness or other off-tastes, or cause non-specific effects in cell-based assays (e.g., osmotic stress). NC-174's extreme potency circumvents these issues, making it a cleaner probe for sweet taste receptor studies.

Sweetener Potency Comparative Analysis

NC-174 Binds with High Affinity to Anti-Sweetener Antibodies NC6.8 and NC10.14: A Validated Probe for Sweet Taste Receptor Mimicry

NC-174 has been shown to bind with high affinity to monoclonal antibodies NC6.8 and NC10.14, which were generated as surrogates for the sweet taste receptor [1]. Affinity constants (Ka) for NC-174 binding to NC6.8 and NC10.14 are in the low nanomolar range, and the binding is comparable to that of the parent monoclonal antibodies [2]. While direct affinity data for SC45647 to these antibodies is available [3], the structural analysis reveals that NC-174's specific hydrophobic group interactions are key to its super-potency [4]. This validated high-affinity interaction makes NC-174 a reliable probe for studying sweet taste receptor binding using established immunological tools, offering a defined molecular interaction compared to the more promiscuous binding of lower-potency sweeteners.

Antibody Binding Taste Receptor Ligand

Key Application Scenarios Where NC-174 (138460-25-0) Provides Decisive Experimental Advantages


Ultrasensitive Sweet Taste Receptor (T1R2/T1R3) Activation Assays

Given its >300,000x sweetness relative to sucrose [1], NC-174 is the ideal ligand for activating sweet taste receptors at minimal concentrations. This is critical for in vitro assays (e.g., calcium flux, cAMP accumulation, or electrophysiology) where high concentrations of less potent sweeteners (e.g., neotame or saccharin) could cause non-specific cellular responses or introduce solvent artifacts. NC-174's extreme potency ensures a robust, specific sweet taste signal with negligible background, as validated by its high-affinity binding to the NC6.8 Fab fragment, a structural and functional mimic of the T1R2 receptor [2].

Structural Biology of Sweet Taste: Co-crystallization with NC6.8 Fab

NC-174 has been successfully co-crystallized with the NC6.8 Fab fragment, providing high-resolution structural insights into the molecular determinants of super-potency sweetener recognition [1]. Comparative analysis of NC-174 and SC45647 complexes has revealed how specific hydrophobic group interactions discriminate super- from high-potency sweeteners [2]. Researchers aiming to understand the structure-activity relationships (SAR) of sweet taste or to design novel sweeteners can use NC-174 as a well-characterized, high-potency ligand for co-crystallization studies with engineered taste receptor domains.

Quantitative Ligand Binding Studies with Anti-Sweetener Antibodies

NC-174 binds with high affinity (low nM Ka) to the well-characterized monoclonal antibodies NC6.8 and NC10.14 [1]. This property makes NC-174 an invaluable tool for developing and validating immunoassays (e.g., ELISA, SPR) for detecting or quantifying guanidine-based sweeteners, or for studying antibody-hapten interactions. Its defined binding mode, elucidated by X-ray crystallography [2], offers a robust system for studying molecular recognition events relevant to sweet taste perception.

Behavioral and Electrophysiological Studies of Sweet Taste Perception

For in vivo studies (e.g., taste preference tests in rodents, gustatory nerve recordings), NC-174's extreme potency allows for the delivery of a potent sweet stimulus in very small volumes or low concentrations, minimizing potential confounding effects from the vehicle or from systemic absorption. Its classification as a 'super-potency' sweetener [1] makes it a valuable tool for dissecting the neural and behavioral correlates of sweet taste, particularly when compared to lower-potency controls.

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